molecular formula C8H6F4O B1363404 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol CAS No. 79538-03-7

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol

Cat. No.: B1363404
CAS No.: 79538-03-7
M. Wt: 194.13 g/mol
InChI Key: PJCSTULKVNHEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Synthesis of Pesticides

One of the primary applications of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol is in the synthesis of pyrethroid pesticides. These compounds are known for their effectiveness as insecticides and acaricides. The alcohol serves as an important intermediate in the production of several active ingredients:

  • Profluthrin : This compound is synthesized through a reaction involving this compound and norchrysanthemic acid ester derivatives. Profluthrin is notable for its low toxicity to mammals while being highly effective against a variety of pests .
  • Tefluthrin : Another significant application involves the formation of tefluthrin esters from this compound. Tefluthrin is utilized in agricultural practices for its potent insecticidal properties .

Organic Synthesis

Beyond its role in pesticide formulation, this compound is valuable in organic synthesis as a reagent or intermediate:

  • Synthesis of Fluorinated Compounds : The alcohol can be used to create various fluorinated organic compounds through reactions such as alkylation and acylation. Its unique fluorinated structure imparts desirable properties to the resulting compounds .
  • Building Block for Complex Molecules : The compound is employed as a building block in the synthesis of more complex molecules that require fluorinated aromatic systems. This includes pharmaceuticals and agrochemicals where fluorine atoms enhance biological activity and stability .

Case Study 1: Development of Pyrethroid Insecticides

A study demonstrated the efficient synthesis of pyrethroid insecticides using this compound as a key intermediate. The research highlighted the advantages of using this compound over traditional non-fluorinated analogs due to enhanced efficacy and reduced environmental impact .

Case Study 2: Synthesis Methodologies

Research has focused on optimizing the synthesis methods for this compound to improve yield and reduce costs. One method involved hydrogenation processes using palladium catalysts under controlled conditions to achieve high purity and yield (up to 99%) for industrial applications .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
Pesticide DevelopmentSynthesis of profluthrinLow toxicity to mammals; effective pest control
Synthesis of tefluthrinPotent insecticidal properties
Organic SynthesisBuilding block for fluorinated compoundsEnhanced biological activity
Reagent in alkylation/acylation reactionsImproved stability and reactivity

Comparison with Similar Compounds

Biological Activity

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (CAS Number: 79538-03-7) is an organofluorine compound characterized by its unique molecular structure, which includes four fluorine atoms substituted on a benzyl alcohol framework. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential applications and biological activities.

  • Molecular Formula : C₈H₆F₄O
  • Molecular Weight : 194.126 g/mol
  • Structure : The compound features a hydroxyl group (-OH) attached to a benzene ring that has four fluorine substituents at the 2, 3, 5, and 6 positions and a methyl group at the para position (4-position).

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its role as a metabolite of certain pyrethroid pesticides. It serves as a biomarker for assessing human exposure to these pesticides and evaluating potential health risks.

The specific mechanism of action for this compound remains poorly defined; however, it is believed to interact with various biological systems through enzyme inhibition or activation. Its fluorinated structure may enhance its reactivity and influence its interactions within biological pathways.

Applications in Research

  • Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme mechanisms.
  • Pharmaceutical Synthesis : It serves as an intermediate in synthesizing pharmaceuticals that require fluorinated aromatic compounds for enhanced biological activity.
  • Environmental Monitoring : As a metabolite of pyrethroid pesticides, it aids in assessing pesticide exposure levels in humans and the environment.

Study on Metabolic Pathways

Research indicates that this compound is involved in the metabolic degradation of pyrethroid pesticides. Its presence in biological samples can indicate exposure levels and potential health impacts associated with pesticide use .

Toxicological Assessments

A study focusing on the toxicological effects of fluorinated compounds highlighted that this compound exhibits lower toxicity compared to other organofluorine compounds. This finding suggests its potential safety as an intermediate in pesticide formulations .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
4-Methylbenzyl alcoholC₈H₁₀ONo fluorine substituents; more hydrophobic
2-Fluoro-4-methylbenzyl alcoholC₈H₇FOOnly one fluorine; less polar than tetrafluorinated
2,3-Difluoro-4-methylbenzyl alcoholC₈H₈F₂OTwo fluorines; different reactivity patterns
2,3-Dichloro-4-methylbenzyl alcoholC₈H₈Cl₂OChlorine substituents; different biological activity

The presence of four fluorine atoms significantly alters the chemical properties of this compound compared to similar compounds. This substitution enhances its polarity and potential reactivity while influencing its biological interactions .

Q & A

Q. What are the established synthetic routes for 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol, and how do reaction conditions influence yield?

Basic Research Question
The compound is synthesized via two primary routes:

  • Grignard Reaction Pathway : Starting with 2,3,5,6-tetrafluoroterephthalonitrile, methylmagnesium bromide undergoes partial Grignard reaction followed by catalytic hydrogenation and hydrolysis .
  • Halogen Exchange Fluorination : Using 2,3,5,6-tetrachlorophthalonitrile as a precursor, fluorination via sodium fluoride (Halex reaction) is followed by hydrolysis, decarboxylation, esterification, and reduction .

Key Factors Affecting Yield :

  • Temperature Control : Excessive heat during fluorination can lead to side reactions (e.g., over-fluorination or ring degradation) .
  • Catalyst Selection : Palladium-based catalysts in hydrogenation steps improve selectivity for the benzyl alcohol moiety .

Q. How can researchers optimize the fluorination step to minimize byproducts?

Advanced Research Question
Optimization strategies include:

  • Stepwise Fluorination : Gradual introduction of fluorine atoms using controlled stoichiometry reduces polyfluorinated byproducts .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance fluoride ion mobility in Halex reactions, improving reaction efficiency .
  • Byproduct Analysis : LC-MS or GC-MS can identify intermediates like 2,3,5,6-tetrafluorobenzoic acid, enabling adjustments to reaction time or reagent ratios .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

Basic Research Question

  • NMR Spectroscopy : 19F^{19}\text{F} NMR resolves fluorine substituent positions, while 1H^{1}\text{H} NMR confirms the hydroxymethyl group (-CH2_2OH) .
  • HPLC-PDA : Quantifies purity (>98%) and detects trace impurities (e.g., residual phthalonitrile precursors) .
  • Melting Point Analysis : Consistency with the reported 201°C (decomposition) indicates crystallinity and purity .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Advanced Research Question

  • Reaction Exotherms : Fluorination and Grignard reactions require precise temperature control to avoid runaway exotherms in large batches .
  • Catalyst Recovery : Palladium catalysts are costly; implementing filtration or distillation systems improves recovery rates .
  • Purification : Column chromatography is impractical at scale; recrystallization in ethanol/water mixtures offers a scalable alternative .

Q. How does this compound function as an intermediate in pyrethroid insecticides, and what structural modifications enhance efficacy?

Advanced Research Question

  • Role in Transfluthrin Synthesis : The alcohol group undergoes esterification with cyclopropanecarboxylic acid derivatives to form potent insecticides .
  • Derivative Optimization : Introducing methoxymethyl groups (e.g., 4-methoxymethyl derivatives) increases vapor pressure, enhancing mosquito repellency .

Q. How can researchers resolve contradictions in reported spectral data or physical properties?

Advanced Research Question

  • Cross-Validation : Compare 19F^{19}\text{F} NMR chemical shifts across studies (e.g., -120 to -140 ppm for aromatic fluorines) to identify anomalies .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving discrepancies in melting points or substituent orientations .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin contact or inhalation of fluorinated vapors .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the hydroxymethyl group .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO3_3) and acid chlorides, which may cause violent decomposition .

Properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-3-5(9)7(11)4(2-13)8(12)6(3)10/h13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCSTULKVNHEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370164
Record name (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79538-03-7
Record name 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79538-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanol, 2,3,5,6-tetrafluoro-4-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The following procedures were carried out in a 1 litre glass autoclave (working volume 350-500 mls) fitted with a dispersion agitator (1000 rpm). H2 gas was fed through a dip-pipe via a Buchi gas controller (Type 6002). The increase/decrease of the temperature is controlled by a Jelabo FP40 external heating/cooling bath. Methanol (362 g, water (6 g, 2,3,5,6-tetrafluoro-4-(bromomethyl)benzyl alcohol (95.1 g 100% wt.), MgO (18.1 g and 5% palladium/carbon catalyst (0.8 g, 100 wt %; Type 58, provided by Johnson Matthey) were charged to the autoclave. The lid was sealed and the autoclave was initially purged with nitrogen to remove residual oxygen (nearly 0), then pressurized to 2.5 bar with hydrogen, and stirred. The pressure was maintained at 2.5 bar by the Buchi controller. The reaction temperature was controlled at 50° C. throughout the reaction by means of the external heating/cooling bath. The reaction was continued until the consumption of hydrogen ceased (typically 60 to 90 minutes). The residual pressure was released and the autoclave purged with nitrogen. The contents of the autoclave were discharged, followed by a small methanol (30 g wash. The spent catalyst and inorganic salts were removed and recovered by filtration. The filter cake was washed with a small amount of methanol (2×30 g. The filtrates and filter-cake washes were combined. On analysis, the reaction had produced 60.4 g of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol with a yield of 89.4%.
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3,5,6-tetrafluoro-4-(bromomethyl)benzyl alcohol
Quantity
95.1 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.